molecular formula C17H12N2S2 B15122270 2-(Benzylsulfanyl)-6-(thiophen-2-YL)pyridine-3-carbonitrile

2-(Benzylsulfanyl)-6-(thiophen-2-YL)pyridine-3-carbonitrile

Cat. No.: B15122270
M. Wt: 308.4 g/mol
InChI Key: GSCPYWJQMXJMEM-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-(thiophen-2-YL)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a benzylsulfanyl group, a thiophen-2-yl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-(thiophen-2-YL)pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a benzylsulfanyl group.

    Introduction of the Thiophen-2-YL Group: This can be achieved through a cross-coupling reaction such as the Suzuki or Stille coupling.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-6-(thiophen-2-YL)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The thiophen-2-YL group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-6-(thiophen-2-YL)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-(thiophen-2-YL)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)pyridine-3-carbonitrile: Lacks the thiophen-2-YL group.

    6-(Thiophen-2-YL)pyridine-3-carbonitrile: Lacks the benzylsulfanyl group.

    2-(Benzylsulfanyl)-pyridine-3-carbonitrile: Lacks both the thiophen-2-YL group and the carbonitrile group.

Uniqueness

2-(Benzylsulfanyl)-6-(thiophen-2-YL)pyridine-3-carbonitrile is unique due to the presence of both the benzylsulfanyl and thiophen-2-YL groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12N2S2

Molecular Weight

308.4 g/mol

IUPAC Name

2-benzylsulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H12N2S2/c18-11-14-8-9-15(16-7-4-10-20-16)19-17(14)21-12-13-5-2-1-3-6-13/h1-10H,12H2

InChI Key

GSCPYWJQMXJMEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N

Origin of Product

United States

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